CK1δ Enzymatic Potency Comparison
Casein kinase 1δ-IN-15 exhibits an enzymatic IC₅₀ of 45 nM against CK1δ as measured by ADP-Glo assay with recombinant human CK1δ, 150 μM peptide substrate, and 20 μM ATP [1]. This places it at an intermediate potency level within the CK1δ inhibitor class—less potent than SR-2890 (IC₅₀ 4 nM) and PF-670462 (IC₅₀ 13–14 nM), approximately equipotent to SR-3029 (IC₅₀ 44 nM), and substantially more potent than LH-846 (IC₅₀ 290 nM) and IC261 (IC₅₀ ≈1 μM) [2]. The 11.3-fold potency difference versus SR-2890 and the 6.4-fold difference versus LH-846 are important considerations for dose–response experimental design.
| Evidence Dimension | CK1δ enzymatic IC₅₀ |
|---|---|
| Target Compound Data | 45 nM (0.045 μM) |
| Comparator Or Baseline | SR-2890: 4 nM; PF-670462: 13–14 nM; SR-3029: 44 nM; LH-846: 290 nM; IC261: ~1,000 nM |
| Quantified Difference | 11.3-fold less potent than SR-2890; ~6.4-fold more potent than LH-846; ~equipotent to SR-3029 |
| Conditions | Recombinant human CK1δ; ADP-Glo assay; 20 μM ATP (Stefan et al. 2024) for target compound; comparator values from respective literature sources |
Why This Matters
This intermediate potency profile distinguishes the compound from both ultra-potent (SR-2890) and weakly potent (LH-846, IC261) alternatives, making it suitable for experiments where moderate target engagement rather than maximal inhibition is desired.
- [1] Stefan M.C. et al. ACS Med. Chem. Lett. 2024, 15 (4), 486–492. Figure 1 and Table 1 for enzymatic assay conditions. View Source
- [2] Bibian M. et al. Bioorg. Med. Chem. Lett. 2013, 23, 4374–4380. SR-2890 IC₅₀ = 4 nM (CK1δ); SR-3029 IC₅₀ = 44 nM (CK1δ). View Source
